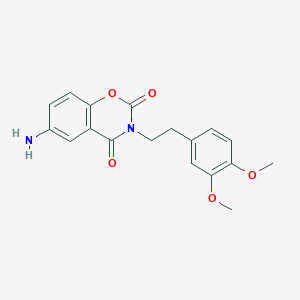

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Description

Properties

IUPAC Name |

6-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-15-5-3-11(9-16(15)24-2)7-8-20-17(21)13-10-12(19)4-6-14(13)25-18(20)22/h3-6,9-10H,7-8,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBUTGIKKKEJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable benzoxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Stability and Reactivity

Key Compounds:

Analysis:

- Amino vs. Chloro Substituents: The 6-amino group in the target compound improves chemical stability compared to 6-chloro derivatives, as amino groups resist hydrolysis and stabilize the aromatic system via resonance . Chloro substituents, while electron-withdrawing, may accelerate hydrolysis under basic conditions .

- Alkylphenyl groups (e.g., ethylphenyl, isopropylphenyl) in analogs increase lipophilicity, affecting membrane permeability . Diethylaminoethyl substituents (e.g., ) introduce basicity, which could modulate blood-brain barrier penetration.

Pharmacological Implications

- Quinazolinone Precursors: Benzoxazine-diones like the target compound react with nitrogen nucleophiles (e.g., hydrazine) to form 2,3-disubstituted quinazolinones, which are associated with antitumor, antimicrobial, and anti-inflammatory activities .

- Bioactivity Modulation: The amino group may direct regioselective reactions, enabling tailored synthesis of quinazolinones with specific pharmacological profiles.

Physicochemical Properties

- Solubility : The target compound’s dimethoxy groups enhance solubility in polar solvents compared to alkyl-substituted analogs .

Biological Activity

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione (CAS: 900015-13-6) is a compound belonging to the class of benzoxazines, which are characterized by a heterocyclic structure that includes fused benzene and oxazine rings. Despite its potential, research on this specific compound is limited. However, studies on related benzoxazine derivatives suggest various biological activities that may be relevant to its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O5, with a molecular weight of 342.35 g/mol. The compound features an amino group and a dimethoxyphenethyl substituent that may influence its biological activity through electronic effects and steric interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O5 |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 900015-13-6 |

| Boiling Point | 558.3 ± 60.0 °C (Predicted) |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.70 ± 0.20 (Predicted) |

Biological Activities

Research indicates that compounds within the benzoxazine class have demonstrated various biological activities including:

1. Antimicrobial Activity

Some derivatives of benzoxazine have been evaluated for their antimycobacterial properties against strains such as Mycobacterium avium and Mycobacterium kansasii. Although specific data on this compound is scarce, related compounds have shown promising results in inhibiting these pathogens .

2. Anti-inflammatory Effects

Benzoxazine derivatives have been studied for their anti-inflammatory properties. The presence of the amino group in the structure may enhance the compound's ability to modulate inflammatory pathways, similar to other compounds in this class.

3. Antioxidant Activity

Antioxidant properties are often associated with phenolic compounds. The dimethoxyphenethyl group in this compound could contribute to its potential as an antioxidant by scavenging free radicals and reducing oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione?

The compound is synthesized via a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by ring closure . Key considerations include:

- Substrate selection : Use of 3,4-dimethoxyphenethylamine and appropriately substituted phenolic precursors to ensure regioselectivity.

- Reaction optimization : Control of molar ratios (phenol:formaldehyde:amine ≈ 1:2:1) and solvent choice (ethanol or solventless conditions for eco-friendly synthesis) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by FTIR and NMR for structural confirmation .

Q. How does the polymerization mechanism of benzoxazine derivatives influence their thermomechanical properties?

Benzoxazines undergo cationic ring-opening polymerization (ROP) upon heating (160–250°C), initiated by trace phenolic impurities or acidic additives. Key steps:

- Thermal activation : DSC exotherms at ~145°C (allyl polymerization) and ~220°C (oxazine ring-opening) correlate with crosslinking density .

- Auto-catalysis : Phenolic intermediates generated during ROP accelerate polymerization, enhancing network formation .

- Property modulation : Allyl groups (e.g., in 3-allyl derivatives) improve thermal stability (Tg ~300°C) and storage modulus via dual curing pathways .

Q. What analytical techniques are critical for characterizing thermal stability and curing behavior?

- Differential Scanning Calorimetry (DSC) : Identifies curing exotherms and optimizes polymerization temperatures .

- Thermogravimetric Analysis (TGA) : Quantifies thermal degradation onset (typically >300°C) and char yield .

- Dynamic Mechanical Analysis (DMA) : Measures storage modulus and Tg, critical for aerospace and electronics applications .

Advanced Research Questions

Q. How do meta- vs. para-substituents on the phenolic ring affect polymerization kinetics and material properties?

- Para-substituents : Enhance steric hindrance, slowing polymerization but improving thermal stability (e.g., 4-substituted anilines yield higher Tg) .

- Meta-substituents : Introduce asymmetry, reducing crystallinity and improving processability. Recent studies highlight their under-explored potential in tuning crosslink density .

- Methodology : Synthesize symmetric/asymmetric monomers via bio-phenols (e.g., cardanol) and compare kinetics via isoconversional DSC analysis .

Q. What strategies resolve contradictions in curing behavior when using additives like maleimides or acidic catalysts?

- Maleimide cocuring : Accelerates benzoxazine polymerization via synergistic radical pathways but may reduce Tg if unreacted monomers remain. FTIR tracking of maleimide C=C (1680 cm⁻¹) and benzoxazine oxazine (950 cm⁻¹) bands resolves competing mechanisms .

- Acidic additives (e.g., MI-COOH) : Lower polymerization temperature by 20–30°C via proton donation but risk premature gelation. Optimize via stoichiometric control (e.g., 1:1 molar ratio) and in-situ FTIR .

Q. How can bio-based precursors (e.g., furfurylamine, vanillin) be integrated into benzoxazine synthesis without compromising performance?

- Renewable monomers : Furfurylamine introduces furanic moieties, enhancing thermal stability (TGA char yield >40%) and lowering curing temperatures via electron-rich activation .

- Solventless synthesis : Direct condensation of sesamol, furfurylamine, and formaldehyde under vacuum minimizes byproducts and energy use .

- Validation : Compare bio-based polymers’ Tg and modulus with petroleum-derived analogs using DMA and flexural testing .

Q. What catalytic systems improve regioselectivity in benzoxazine functionalization for targeted biological activity?

- Palladium-catalyzed annulation : Enables regioselective synthesis of 3,4-dihydro-2H-benzoxazines with antiviral or antimicrobial substituents (e.g., fluorophenyl groups) .

- Dual catalysts (e.g., EMI/PTSA) : Enhance curing efficiency in drug-delivery matrices by balancing nucleophilic and electrophilic reactivity .

- Screening : Assess biological activity via MIC assays against Gram-positive bacteria (e.g., S. aureus) and cytotoxicity studies .

Q. How do structural defects (e.g., incomplete ring closure) impact polybenzoxazine’s dielectric properties for electronic applications?

- Defect analysis : Use solid-state NMR to quantify unreacted oxazine rings or phenolic -OH groups.

- Dielectric testing : Measure permittivity (<3.0 at 1 MHz) and dissipation factor (<0.01) to correlate purity with insulation performance .

- Mitigation : Post-cure annealing at 240°C for 2 hours to promote residual ring opening .

Data Contradiction Analysis

Q. Conflicting reports on allyl group effects during thermal curing: How to design experiments to clarify their role?

- Hypothesis : Allyl groups may act as plasticizers or crosslinkers depending on curing atmosphere (air vs. nitrogen).

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.